molecular formula C8H9N3O2 B2645208 6-(Cyclopropylamino)pyridazine-3-carboxylic acid CAS No. 1178768-37-0

6-(Cyclopropylamino)pyridazine-3-carboxylic acid

Cat. No. B2645208
CAS RN: 1178768-37-0
M. Wt: 179.179
InChI Key: ANWODQMHGQHWAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Cyclopropylamino)pyridazine-3-carboxylic acid is a chemical compound with the molecular formula C8H9N3O2 . It has a molecular weight of 179.18 .


Molecular Structure Analysis

The molecular structure of 6-(Cyclopropylamino)pyridazine-3-carboxylic acid consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, attached to a carboxylic acid group and a cyclopropylamino group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

6-(Cyclopropylamino)pyridazine-3-carboxylic acid and its derivatives play a crucial role in chemical synthesis and the development of pharmaceutical compounds. They serve as key intermediates or core structures in the synthesis of various heterocyclic compounds. For instance, derivatives of pyridazine, such as those obtained from cyclopropanes or cyclopropylamines, have been explored for their potential antibacterial activities and as candidates for medicinal chemistry applications. These compounds often exhibit significant biological activities, including antibacterial properties, highlighting their potential in drug discovery and development processes. The synthesis of novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives carrying the 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl group, for example, showed enhanced antibacterial activity against quinolone-resistant Gram-positive clinical isolates, demonstrating the importance of cyclopropylamine derivatives in the development of new antibacterial agents (Asahina, Takei, Kimura, & Fukuda, 2008).

Cycloaddition Reactions and Heterocyclic Chemistry

Cyclopropylamine derivatives also play a significant role in cycloaddition reactions, contributing to the synthesis of structurally diverse heterocyclic compounds. These reactions are essential for constructing complex molecular architectures found in many pharmaceuticals and biologically active molecules. For instance, the [3 + 3]-cycloaddition of donor-acceptor cyclopropanes with nitrile imines, generated in situ, provides a method to access tetrahydropyridazines, showcasing the utility of cyclopropylamine derivatives in facilitating novel synthetic routes to heterocyclic compounds (Garve, Petzold, Jones, & Werz, 2016).

Structural Studies and Crystallography

The structural characterization of cyclopropylamine derivatives, including 6-(Cyclopropylamino)pyridazine-3-carboxylic acid, is crucial for understanding their chemical behavior and potential applications. Crystallographic studies, for example, provide insights into the molecular conformations, intermolecular interactions, and potential for forming supramolecular assemblies. Such studies are foundational for designing compounds with desired properties, whether for pharmaceutical applications or materials science. The crystal structure analysis of related compounds can reveal intricate details about hydrogen bonding patterns and molecular packing, which are critical for drug design and the development of advanced materials (Gelbrich, Kahlenberg, Langes, & Griesser, 2013).

Safety and Hazards

The safety data sheet for a related compound, Pyridazine-3-carboxylic acid, indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate personal protective equipment, and to use it only in a well-ventilated area . Specific safety data for 6-(Cyclopropylamino)pyridazine-3-carboxylic acid should be obtained from the supplier or manufacturer .

properties

IUPAC Name

6-(cyclopropylamino)pyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c12-8(13)6-3-4-7(11-10-6)9-5-1-2-5/h3-5H,1-2H2,(H,9,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWODQMHGQHWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NN=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Cyclopropylamino)pyridazine-3-carboxylic acid

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